Antibacterial Inactivity of 1a vs. Substituted Analogs: Establishing the MIC Baseline for Gram-Positive SAR
Compound 1a (the target compound, R = H on N-phenyl) was tested against Staphylococcus aureus ATCC 29213, methicillin-resistant S. aureus (MRSA) clinical isolates, Enterococcus faecalis, and vancomycin-resistant E. faecalis. It showed no antibacterial activity, with MIC ≥ 256 µg/mL against all tested strains. In contrast, its close analog 1q (R = 3,5-bis(trifluoromethyl) on N-phenyl) demonstrated submicromolar MIC values against the same S. aureus and MRSA panels, and was the most potent compound in series 1. [1] The clinically used comparator ampicillin showed MIC values that the active analogs matched or bettered, while 1a remained inactive. [1]
| Evidence Dimension | In vitro antibacterial activity (MIC) against Staphylococcus aureus ATCC 29213 and MRSA clinical isolates |
|---|---|
| Target Compound Data | MIC ≥ 256 µg/mL (inactive against all strains tested) |
| Comparator Or Baseline | Compound 1q: MIC submicromolar against S. aureus and MRSA. Ampicillin: MIC values up to 45.8 µM against MRSA. |
| Quantified Difference | >100-fold difference in MIC between 1a and 1q against staphylococci; 1a is inactive while 1q is more potent than ampicillin. |
| Conditions | Broth microdilution method; S. aureus ATCC 29213, clinical MRSA isolates, E. faecalis ATCC 29212, VRE isolates; 37 °C, 24–48 h incubation. |
Why This Matters
For any laboratory constructing SAR tables or QSAR models for cinnamamide antibacterials, 1a is the essential zero-substitution reference that defines the activity floor; without it, substituent contribution values cannot be calibrated.
- [1] Strharsky, T.; Pindjakova, D.; Kos, J.; Vrablova, L.; Michnova, H.; Hosek, J.; Oravec, M.; Jendrzejewska, I.; Cizek, A.; Jampilek, J. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Int. J. Mol. Sci. 2022, 23, 3159. View Source
